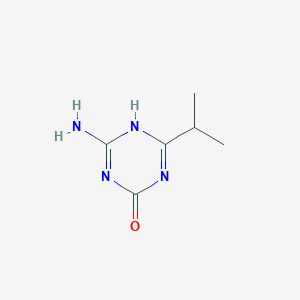

4-Amino-6-isopropyl-1,3,5-triazin-2-ol

Description

Properties

CAS No. |

175204-66-7 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-amino-6-propan-2-yl-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C6H10N4O/c1-3(2)4-8-5(7)10-6(11)9-4/h3H,1-2H3,(H3,7,8,9,10,11) |

InChI Key |

DBBJSRAHFUHRRJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC(=NC(=O)N1)N |

Isomeric SMILES |

CC(C)C1=NC(=O)N=C(N1)N |

Canonical SMILES |

CC(C)C1=NC(=O)N=C(N1)N |

Origin of Product |

United States |

Foundational & Exploratory

4-Amino-6-isopropyl-1,3,5-triazin-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established methodologies for the preparation of substituted 1,3,5-triazine derivatives, primarily involving the sequential nucleophilic substitution of cyanuric chloride.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process commencing with cyanuric chloride. This versatile starting material allows for the controlled, stepwise introduction of different functional groups onto the triazine core. The general strategy involves the sequential reaction with ammonia and isopropylamine, followed by a final hydrolysis step to yield the target compound.

The reactivity of the chlorine atoms on the cyanuric chloride ring decreases as they are successively replaced, which facilitates a controlled synthesis. The first substitution is typically carried out at a low temperature, the second at a slightly elevated temperature, and the final substitution often requires more forcing conditions.

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that as this is a proposed pathway, the yields are estimates based on similar reactions reported in the literature for analogous compounds.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Estimated Yield (%) |

| 1 | Cyanuric Chloride | Aqueous Ammonia | 2-Amino-4,6-dichloro-1,3,5-triazine | Dioxane/Water | 0 - 5 | 85 - 95 |

| 2 | 2-Amino-4,6-dichloro-1,3,5-triazine | Isopropylamine | 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine | Acetone | 30 - 40 | 80 - 90 |

| 3 | 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine | Water (acidified) | This compound | Dioxane/Water | 80 - 100 | 70 - 85 |

Detailed Experimental Protocols

The following are detailed experimental protocols for each step in the proposed synthesis of this compound.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

This procedure is adapted from established methods for the mono-amination of cyanuric chloride.

Materials:

-

Cyanuric chloride (18.4 g, 0.1 mol)

-

Dioxane (200 mL)

-

Aqueous ammonia (28-30%, 11.3 mL, 0.2 mol)

-

Crushed ice

-

Water

Procedure:

-

A solution of cyanuric chloride in dioxane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The flask is cooled in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

Aqueous ammonia is added dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 3-4 hours at the same temperature.

-

The reaction mixture is then poured into a beaker containing 500 g of crushed ice and stirred.

-

The resulting white precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine

This step involves the nucleophilic substitution of a second chlorine atom with isopropylamine.

Materials:

-

2-Amino-4,6-dichloro-1,3,5-triazine (16.5 g, 0.1 mol)

-

Acetone (200 mL)

-

Isopropylamine (7.1 g, 0.12 mol)

-

Sodium bicarbonate (10.1 g, 0.12 mol)

Procedure:

-

2-Amino-4,6-dichloro-1,3,5-triazine is dissolved in acetone in a flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

-

Isopropylamine is added to the solution, followed by the portion-wise addition of sodium bicarbonate to neutralize the HCl formed during the reaction.

-

The reaction mixture is warmed to 30-40 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the inorganic salts are removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude 4-amino-6-chloro-2-isopropyl-1,3,5-triazine can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the remaining chloro-substituted triazine to the corresponding hydroxytriazine (which exists in the tautomeric keto form).

Materials:

-

4-Amino-6-chloro-2-isopropyl-1,3,5-triazine (18.6 g, 0.1 mol)

-

Dioxane (150 mL)

-

Water (150 mL)

-

Concentrated hydrochloric acid (a few drops to catalyze the reaction)

Procedure:

-

4-Amino-6-chloro-2-isopropyl-1,3,5-triazine is suspended in a mixture of dioxane and water in a round-bottom flask fitted with a reflux condenser.

-

A few drops of concentrated hydrochloric acid are added to catalyze the hydrolysis.

-

The mixture is heated to reflux (80-100 °C) and maintained at this temperature for 8-12 hours. The reaction can be monitored by TLC until the starting material is no longer detectable.

-

The reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold acetone.

-

The final product, this compound, is dried in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Logical workflow of the synthesis and purification process.

Disclaimer: The synthesis pathway and experimental protocols described in this document are proposed based on established chemical principles and literature precedents for similar compounds. As a direct published synthesis for this compound was not identified, these procedures should be considered as a starting point for experimental investigation. Appropriate safety precautions and laboratory practices should be employed at all times. The estimated yields are for guidance only and may vary depending on the specific experimental conditions.

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and established experimental protocols for closely related triazine derivatives. The document includes a summary of its key identifiers, a tabulation of its predicted physicochemical characteristics, and detailed, adaptable experimental methodologies for the determination of these properties. Furthermore, it presents logical workflows for its synthesis and analysis, visualized using Graphviz diagrams, to aid researchers in their practical applications.

Introduction

This compound belongs to the s-triazine class of heterocyclic compounds. The triazine core is a well-known scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and herbicidal properties.[1][2] The substitution pattern on the triazine ring plays a crucial role in determining the molecule's physicochemical properties and, consequently, its biological activity and environmental fate. This guide focuses specifically on the 4-amino, 6-isopropyl, and 2-hydroxy substituted triazine, providing a foundational understanding for researchers working with this and related compounds.

Compound Identification

The fundamental identifiers for this compound are crucial for accurate database searches and regulatory submissions.

| Identifier | Value |

| IUPAC Name | 4-amino-6-(1-methylethyl)-1,3,5-triazin-2(1H)-one |

| CAS Number | 175204-66-7 |

| Molecular Formula | C₆H₁₀N₄O |

| Synonyms | This compound, 2-Amino-4-hydroxy-6-isopropyl-1,3,5-triazine |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.17 g/mol | ChemWhat[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| pKa | Not available | |

| logP (Octanol-Water Partition Coefficient) | Not available |

Note: The lack of experimental data highlights a research gap for this particular compound.

Experimental Protocols

The following sections detail generalized experimental protocols for determining key physicochemical properties of triazine derivatives. These methods can be adapted for the specific analysis of this compound.

Synthesis of 4-Amino-6-substituted-1,3,5-triazin-2-ones

A general and adaptable method for the synthesis of 4-amino-6-substituted-1,3,5-triazin-2-ones involves the sequential nucleophilic substitution of cyanuric chloride.[4]

Protocol:

-

Reaction of Cyanuric Chloride with an Amine: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add a solution of the desired amine (e.g., isopropylamine) dropwise while maintaining the temperature. An excess of the amine or the addition of a base (e.g., sodium carbonate) is used to neutralize the HCl formed during the reaction.[5]

-

Hydrolysis: The resulting 2-amino-4-chloro-6-substituted-1,3,5-triazine is then subjected to hydrolysis. This can be achieved by heating the compound in an aqueous acidic or basic solution. For example, refluxing with aqueous sodium hydroxide will replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the more stable keto form (triazin-2-one).[5]

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Water Solubility

The shake-flask method is a standard and reliable technique for determining the water solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid phase from the saturated aqueous phase.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/L or mol/L).

Determination of pKa

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

-

Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the compound is in its ionized form.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is also the standard procedure for determining the logP value.

Protocol:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase to create a two-phase system.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for partitioning equilibrium to be established.

-

Phase Separation: Separate the octanol and aqueous phases by centrifugation.

-

Quantification: Determine the concentration of the compound in both phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Analytical Workflow

The analysis of this compound in various matrices typically involves sample preparation followed by chromatographic separation and detection.

A common analytical approach for related hydroxy triazines involves solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader s-triazine class of compounds is known to interact with various biological targets. For instance, certain s-triazine derivatives have been shown to act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3K), which are involved in critical cellular signaling pathways regulating cell growth, proliferation, and survival.[7][8] The antiproliferative activity of some triazine derivatives has been linked to the induction of apoptosis.[9] Further research is required to determine if this compound exhibits similar activities and to identify its specific molecular targets and affected signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. Human Metabolome Database: Showing metabocard for Propazine (HMDB0256821) [hmdb.ca]

- 3. PubChemLite - (hydroxy-isopropyl)-atrazine (C8H14ClN5O) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 2-Hydroxypropazine | C9H17N5O | CID 135461611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deisopropylhydroxyatrazine | C5H9N5O | CID 135398734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Amino-6-isopropyl-1,3,5-triazin-2-ol. Due to the limited availability of direct experimental data for this specific molecule in public-access databases, this document presents a combination of predicted spectroscopic data and experimental data from a closely related isomer, supplemented with detailed, standardized experimental protocols.

Compound Identification

| IUPAC Name: | 4-Amino-6-(propan-2-yl)-1,3,5-triazin-2-ol |

| Molecular Formula: | C₆H₁₀N₄O |

| Molecular Weight: | 154.17 g/mol |

| CAS Number: | Not assigned |

| Structure: |  |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.90 | Septet | 1H | -CH (CH₃)₂ |

| ~6.50 | Broad Singlet | 2H | -NH₂ |

| ~10.50 | Broad Singlet | 1H | OH |

| ~11.00 | Broad Singlet | 1H | Triazine-NH |

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~21.5 | -CH(C H₃)₂ |

| ~35.0 | -C H(CH₃)₂ |

| ~155.0 | C =O |

| ~165.0 | C -NH₂ |

| ~170.0 | C -isopropyl |

Infrared (IR) Spectroscopy

The following table outlines the predicted characteristic infrared absorption bands for this compound based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (lactam) |

| ~1640 | Strong | N-H bending |

| 1550-1450 | Medium-Strong | C=N stretching (triazine ring) |

| ~1400 | Medium | C-H bending (isopropyl) |

| ~1250 | Medium | C-N stretching |

Mass Spectrometry (MS)

Direct experimental mass spectrometry data for this compound is unavailable. However, experimental data for its close structural isomer, Atrazine-desethyl-2-hydroxy (6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one, PubChem CID: 135510207), is available and presented below for comparative purposes. The fragmentation patterns are expected to be similar.

Table 4: Experimental MS/MS Data for Atrazine-desethyl-2-hydroxy

| Precursor m/z | Fragmentation Mode | Product Ions (m/z) |

| 170.1038 | HCD | 128.0570, 86.0346, 85.0508, 69.0084 |

A predicted fragmentation pattern for this compound would likely involve the loss of the isopropyl group and fragmentation of the triazine ring.

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[1]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]

-

The final solution height in the tube should be approximately 4-5 cm.[1]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[3]

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation :

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation.[6]

-

Acquire the mass spectrum over the desired m/z range.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the solubility of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a heterocyclic compound of interest in various research and development fields. A thorough understanding of a compound's solubility is fundamental for its application in synthesis, purification, formulation, and biological studies. This document provides a summary of the currently available solubility data, detailed experimental protocols for determining solubility, and a workflow for this process.

Due to a lack of publicly available quantitative solubility data for this compound in organic solvents, this guide focuses on the methodology for determining these crucial parameters. The provided protocols are based on widely accepted scientific methods.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is presented to highlight this data gap and to serve as a template for recording experimentally determined values.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |

| Methanol | Data not available | Data not available | |||

| Ethanol | Data not available | Data not available | |||

| Acetone | Data not available | Data not available | |||

| Acetonitrile | Data not available | Data not available | |||

| Dichloromethane | Data not available | Data not available | |||

| Ethyl Acetate | Data not available | Data not available | |||

| Tetrahydrofuran (THF) | Data not available | Data not available | |||

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Note: The synthesis of related triazine compounds has been reported in solvents such as diethyl ether, dichloroethane, and tetrahydrofuran, suggesting some degree of solubility in these solvents. However, quantitative data is not provided in these sources.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

2.1. Materials

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). The vials should be agitated for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation can be used to achieve clear separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

2.3. Analytical Method Validation

A key component of accurate solubility determination is the use of a validated analytical method for quantification. This typically involves establishing:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

-

Linearity: The concentration range over which the analytical signal is directly proportional to the analyte concentration.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Environmental Degradation of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol (Hydroxyatrazine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-6-isopropyl-1,3,5-triazin-2-ol, commonly known as hydroxyatrazine, is a primary and persistent metabolite of the widely used herbicide atrazine. Understanding its environmental fate is critical for assessing the long-term ecological impact of atrazine use. This technical guide provides a comprehensive overview of the biotic and abiotic degradation pathways of hydroxyatrazine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. Microbial degradation, primarily by bacteria such as Arthrobacter sp., is the principal route for the complete mineralization of hydroxyatrazine. This process involves a series of enzymatic reactions that sequentially remove the ethyl and isopropyl groups, leading to the formation of cyanuric acid, which is then further metabolized to ammonia and carbon dioxide. Abiotic degradation can occur through processes such as photolysis and reactions with soil minerals like manganese oxides, although these pathways are highly dependent on environmental conditions such as pH and the presence of sensitizing molecules. This guide synthesizes current scientific knowledge to provide a detailed resource for professionals engaged in environmental science and drug development.

Introduction

This compound (hydroxyatrazine) is a major transformation product of atrazine, one of the most extensively used herbicides worldwide.[1] Due to its persistence and potential for groundwater contamination, the environmental degradation of hydroxyatrazine is a subject of significant scientific scrutiny. Hydroxyatrazine is formed through the hydrolysis of the chlorine atom at the C-2 position of the triazine ring of atrazine, a reaction that can be mediated by both biotic and abiotic factors.[2] Unlike its parent compound, hydroxyatrazine exhibits lower mobility in soil.[3] However, its persistence necessitates a thorough understanding of its ultimate environmental fate. This guide details the known biotic and abiotic degradation pathways, presents available quantitative data on degradation kinetics, and outlines common experimental methodologies for studying these processes.

Biotic Degradation

The microbial breakdown of hydroxyatrazine is the most significant pathway for its complete removal from the environment. A variety of soil microorganisms have been identified that can utilize atrazine and its metabolites as a source of nitrogen.

Biodegradation Pathway

The primary biodegradation pathway of atrazine, including the formation and subsequent degradation of hydroxyatrazine, is a well-characterized enzymatic process. The initial step is the hydrolysis of atrazine to hydroxyatrazine, catalyzed by the enzyme atrazine chlorohydrolase (AtzA) or a similar hydrolase, TrzN.[4][5] Following its formation, hydroxyatrazine is further degraded through a series of hydrolytic reactions that sequentially remove the N-alkyl groups.

The key enzymes involved in the degradation of hydroxyatrazine are:

-

Hydroxyatrazine ethylaminohydrolase (AtzB): This enzyme catalyzes the hydrolytic deamination of the ethyl group from hydroxyatrazine, producing N-isopropylammelide.

-

N-isopropylammelide isopropylaminohydrolase (AtzC): This enzyme removes the isopropyl group from N-isopropylammelide, yielding cyanuric acid.[5]

Cyanuric acid is a central intermediate in the degradation of all s-triazine herbicides and is subsequently mineralized to ammonia and carbon dioxide by a suite of enzymes encoded by the atzD, atzE, and atzF genes.[4]

The following diagram illustrates the microbial degradation pathway of atrazine to cyanuric acid.

Quantitative Data on Biodegradation

The rate of hydroxyatrazine biodegradation is influenced by various environmental factors, including soil type, moisture content, temperature, and the microbial community composition. The half-life of atrazine in soil can vary significantly, ranging from a few days in adapted soils to over 100 days in others.[2][6] The formation and subsequent degradation of hydroxyatrazine are key factors in the overall persistence of atrazine residues.

| Parameter | Value | Conditions | Reference |

| Atrazine Half-life | 4-8 days | High soil moisture | [6] |

| Atrazine Half-life | 14-109 days | Various field studies | [2] |

| Hydroxyatrazine Degradation | 67% remaining after 180 days | Soil microcosm | [7] |

| Cyanuric Acid Concentration | Increased from <0.3 to 6.8 mg/L | Constructed wetland outflow | [8] |

Table 1: Selected quantitative data on the degradation of atrazine and the fate of hydroxyatrazine.

Abiotic Degradation

Abiotic processes also contribute to the transformation of hydroxyatrazine in the environment, although their efficiency can be limited under typical environmental conditions.

Photodegradation

Photodegradation, or the breakdown of molecules by light, can be a route for the transformation of triazine herbicides. Direct photolysis of hydroxyatrazine in water appears to be a slow process. However, the presence of photosensitizing substances, such as humic acids, can influence the rate of degradation. Some studies suggest that under certain conditions, such as exposure to sunlight in the absence of humic acids, the concentration of hydroxyatrazine can decrease.[9] In contrast, other studies have found that hydroxyatrazine is resistant to degradation under UV irradiation in the presence of humic acids.[9][10] The UV/H2O2 process has been shown to degrade atrazine, with hydroxyatrazine being a major product.[11]

Chemical Degradation

Chemical degradation of hydroxyatrazine in soil and water can be mediated by reactive mineral surfaces. Manganese oxides (MnO₂) have been shown to promote the degradation of atrazine to hydroxyatrazine and its subsequent dealkylation products.[4][12] This process can occur under dry conditions on mineral surfaces and is influenced by factors such as the type of manganese oxide and the relative humidity.[13] The proposed mechanism involves the formation of bonds between the triazine ring and the manganese oxide surface, which facilitates hydrolysis and dealkylation.[13]

The following diagram illustrates a simplified overview of the abiotic degradation pathways.

Experimental Protocols

The study of hydroxyatrazine degradation relies on a combination of laboratory and field-based experimental approaches.

Soil Microcosm/Mesocosm Studies

Objective: To simulate and monitor the degradation of hydroxyatrazine in a controlled soil environment.

Protocol:

-

Soil Collection and Preparation: Collect soil from a relevant field site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Microcosm Setup: Place a known amount of soil (e.g., 50 g) into individual glass jars or containers.[14]

-

Spiking: Prepare a stock solution of hydroxyatrazine in a suitable solvent (e.g., methanol). Apply the solution to the soil to achieve the desired initial concentration, ensuring even distribution. Allow the solvent to evaporate.

-

Incubation: Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity). Incubate the microcosms at a constant temperature in the dark to prevent photodegradation. Include sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) to differentiate between biotic and abiotic degradation.

-

Sampling: At predetermined time intervals, sacrifice replicate microcosms for analysis.

-

Extraction: Extract hydroxyatrazine and its metabolites from the soil using an appropriate solvent system (e.g., methanol/water mixture).[10]

-

Analysis: Quantify the concentration of the parent compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

The following diagram outlines a typical experimental workflow for a soil microcosm study.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used for the separation of atrazine and its metabolites.[8]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., potassium phosphate) is often employed.[8]

-

Detection: A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation of the analytes.[8]

Solid-Phase Extraction (SPE):

-

SPE is frequently used to clean up and concentrate samples prior to HPLC or GC-MS analysis, especially for water samples. Cation-exchange cartridges can be effective for extracting hydroxylated atrazine degradation products.[7]

Conclusion

The environmental degradation of this compound (hydroxyatrazine) is a complex process involving both biotic and abiotic pathways. Microbial degradation via a series of enzymatic steps represents the most complete route to mineralization. Abiotic processes such as photolysis and reactions with mineral surfaces also contribute to its transformation, with their significance being highly dependent on specific environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the long-term environmental fate of this persistent atrazine metabolite and for developing effective remediation strategies. Further research is needed to obtain more comprehensive quantitative data on the degradation kinetics of hydroxyatrazine under a wider range of environmental scenarios.

References

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessing Biodegradation Processes of Atrazine in Constructed Wetland Using Compound-Specific Stable Isotope Analysis [mdpi.com]

- 9. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 10. ars.usda.gov [ars.usda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Abiotic transformation of atrazine in aqueous phase by biogenic bixbyite-type Mn2O3 produced by a soil-derived Mn(II)-oxidizing bacterium of Providencia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transformation of Atrazine on δ-MnO2 surfaces under dry conditions: Hydrolysis and dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ars.usda.gov [ars.usda.gov]

A Comprehensive Technical Guide to 4-Amino-6-isopropyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a heterocyclic compound belonging to the 1,3,5-triazine class. While specific data for this exact molecule is not extensively available in public databases, this document extrapolates its chemical properties, potential synthesis, and likely biological significance based on closely related analogs and the well-documented chemistry of the triazine scaffold.

Chemical Identity and Properties

While a specific CAS number for this compound has not been identified in major chemical registries, its identity can be clearly defined by its chemical structure and systematic IUPAC name. A closely related compound, Deisopropylhydroxyatrazine (CAS No. 7313-54-4), which is 4-amino-6-(ethylamino)-1,3,5-triazin-2-ol, provides a basis for predicting the properties of the isopropyl analog.[1][2][3]

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 4-Amino-6-methyl-1,3,5-triazin-2-ol[4] | 4-amino-6-anilino-1,3,5-triazin-2-ol[5] |

| Molecular Formula | C₆H₁₀N₄O | C₄H₆N₄O | C₉H₉N₅O |

| Molecular Weight | ~154.17 g/mol | 126.12 g/mol | 203.20 g/mol |

| IUPAC Name | 4-Amino-6-(propan-2-yl)-1,3,5-triazin-2(1H)-one | 4-amino-6-methyl-1H-1,3,5-triazin-2-one[4][6] | 4-amino-6-anilino-1,3,5-triazin-2-ol[5] |

| CAS Number | Not Assigned | 16352-06-0[4][6] | Not Assigned |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Predicted Solubility | Moderately soluble in water and polar organic solvents | Data not available | Data not available |

| Predicted pKa | ~7.5 (analogous to Deisopropylhydroxyatrazine)[3] | Data not available | Data not available |

Proposed Synthesis Methodology

The synthesis of this compound can be conceptually designed based on the well-established reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and its sequential nucleophilic substitution. This multi-step process allows for the controlled introduction of different functional groups onto the triazine ring.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a putative pathway and would require optimization.

-

Step 1: Synthesis of 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine

-

Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of isopropylamine (1 equivalent) in the same solvent.

-

Concurrently, add an aqueous solution of a mild base, such as sodium bicarbonate (1.5 equivalents), to neutralize the HCl generated during the reaction.

-

Maintain the temperature at 0-5 °C and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and washed with cold water.

-

-

Step 2: Synthesis of this compound

-

Suspend the 2-Amino-4-chloro-6-isopropyl-1,3,5-triazine (1 equivalent) in an aqueous solution.

-

Add a solution of a strong base, such as sodium hydroxide (2 equivalents).

-

Heat the reaction mixture to reflux (approximately 100 °C) for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

The resulting solid can be collected by filtration, washed with water, and dried.

-

Characterization: The final product should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the isopropyl and amino groups.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups such as N-H, O-H, and C=O (from the tautomeric keto form).

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,3,5-triazine are known to exhibit a wide range of biological activities, including roles as herbicides, antimicrobials, and anticancer agents.[7][8][9][10] The specific substitutions on the triazine ring are critical in determining the compound's biological targets and overall activity profile.

Potential Applications:

-

Anticancer Activity: Many 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents. They can act through various mechanisms, including the inhibition of kinases, dihydrofolate reductase, or by inducing apoptosis.

-

Antimicrobial Activity: The triazine scaffold is present in several antimicrobial compounds. These derivatives can target essential microbial enzymes or disrupt cell membrane integrity.

-

Herbicidal Activity: Atrazine and its derivatives are well-known herbicides that primarily act by inhibiting photosystem II in plants. It is plausible that this compound could exhibit similar, though likely attenuated, herbicidal properties.

Diagram 2: Potential Biological Activities of 1,3,5-Triazine Derivatives

Caption: Diverse biological activities associated with the 1,3,5-triazine scaffold.

Conclusion

This compound is a molecule of interest within the versatile class of 1,3,5-triazines. While direct experimental data is sparse, its properties and synthesis can be reliably inferred from the extensive body of research on its structural analogs. The synthetic route via cyanuric chloride is a feasible and adaptable method for its production. Further investigation into its biological activity is warranted, given the broad spectrum of pharmacological effects observed in other substituted triazines. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the potential applications of this compound in drug discovery and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. accustandard.com [accustandard.com]

- 3. 7313-54-4 CAS MSDS (ATRAZINE-DESISOPROPYL-2-HYDROXY) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Amino-6-methyl-1,3,5-triazin-2-ol | C4H6N4O | CID 135399234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Amino-6-methyl-1,3,5-triazin-2-ol [synhet.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scilit.com [scilit.com]

- 10. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Inactivity of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol and its derivatives, with a particular focus on its role as a metabolite of the widely used herbicide, atrazine. This document is intended for researchers, scientists, and drug development professionals working in the fields of agrochemistry, environmental science, and toxicology.

Executive Summary

This compound is a primary metabolite of atrazine, a prominent member of the triazine class of herbicides. While atrazine exhibits potent herbicidal activity through the inhibition of Photosystem II (PSII) in plants, its metabolic derivative, this compound (also known as hydroxyatrazine), is characterized by a significant loss of this activity. This guide will explore the synthesis, mechanism of action of the parent compound, the metabolic pathway leading to the titular derivative, and the consequential detoxification, supported by experimental protocols and data.

Introduction to Triazine Herbicides and Atrazine

The s-triazine herbicides, with atrazine being a key example, have been extensively used for the control of broadleaf and grassy weeds in various crops. Their efficacy stems from their ability to interrupt the photosynthetic electron transport chain in susceptible plants. Atrazine, chemically known as 2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine, is a systemic herbicide absorbed primarily through the roots.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for atrazine and other triazine herbicides is the inhibition of photosynthesis. Specifically, these compounds bind to the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the plastoquinone (PQ) binding site, thereby interrupting the electron flow from the primary electron acceptor QA to PQ. The blockage of electron transport leads to a cascade of events, including the production of reactive oxygen species (ROS), which cause lipid peroxidation and ultimately, cell death.

Figure 1: Signaling pathway of Photosystem II inhibition by atrazine derivatives.

Metabolism of Atrazine and Formation of this compound

In tolerant plants, as well as in soil and water, atrazine undergoes metabolic degradation. One of the primary detoxification pathways is the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, which is replaced by a hydroxyl group. This reaction leads to the formation of hydroxyatrazine, which includes this compound. This hydroxylation is a key step in the detoxification of atrazine, as the resulting hydroxylated metabolites exhibit significantly reduced or no herbicidal activity.[1][2]

Figure 2: Metabolic detoxification of atrazine to hydroxyatrazine.

Biological Activity Data

The herbicidal activity of atrazine and its metabolites is typically quantified by measuring the inhibition of Photosystem II or by assessing the impact on whole plant growth. The concentration required to inhibit a process by 50% is denoted as the IC50 or GR50 value. While atrazine is a potent inhibitor of PSII, its hydroxylated metabolite, this compound, is largely inactive. In some cases, hydroxyatrazine has been observed to cause a stimulation of photosynthesis.[3]

Table 1: Comparative Herbicidal Activity of Atrazine and its Metabolite

| Compound | Target | Endpoint | Value | Reference |

| Atrazine | Photosystem II | IC50 | ~95 µg/L | [3] |

| This compound (Hydroxyatrazine) | Photosystem II | - | No significant inhibition; potential stimulation | [3] |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives generally starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution.

General Procedure:

-

Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled to 0-5 °C. An equimolar amount of the first amine (e.g., isopropylamine) is added dropwise. The reaction is typically stirred for several hours at low temperature.

-

Disubstitution: The temperature of the reaction mixture is raised to room temperature, and the second amine (e.g., ammonia to introduce the amino group) is added. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The resulting 2-chloro-4-amino-6-isopropylamino-1,3,5-triazine is then subjected to hydrolysis to replace the remaining chlorine atom with a hydroxyl group. This can be achieved by heating in the presence of an acid or base.

-

Purification: The final product is purified by recrystallization or column chromatography.

Figure 3: General workflow for the synthesis of this compound.

Whole-Plant Bioassay for Herbicidal Activity

This protocol is designed to assess the phytotoxicity of a compound on whole plants.

Materials:

-

Test compound (e.g., this compound)

-

Positive control (e.g., Atrazine)

-

Negative control (solvent vehicle)

-

Susceptible plant species (e.g., Brassica napus, Sinapis alba)

-

Pots with a suitable growing medium

-

Growth chamber or greenhouse with controlled environmental conditions

Procedure:

-

Plant Preparation: Sow seeds of the susceptible plant species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

-

Treatment Application: Prepare a series of dilutions of the test compound, positive control, and negative control. Apply the treatments to the plants, typically as a foliar spray or by soil drenching.

-

Incubation: Place the treated plants in a growth chamber with controlled light, temperature, and humidity.

-

Assessment: After a set period (e.g., 14-21 days), assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Harvest the above-ground biomass and measure the fresh or dry weight.

-

Data Analysis: Calculate the percent inhibition of growth for each treatment compared to the negative control. Determine the GR50 value (the concentration of the compound that causes a 50% reduction in plant growth).

Photosystem II Inhibition Assay using Chlorophyll Fluorescence

This is a rapid and non-invasive method to measure the inhibition of PSII.

Materials:

-

Test compound

-

Positive control (e.g., Atrazine)

-

Negative control

-

Susceptible plant species or isolated chloroplasts

-

Pulse-Amplitude-Modulation (PAM) fluorometer

Procedure:

-

Sample Preparation: For intact leaves, dark-adapt the plant for at least 20-30 minutes. For isolated chloroplasts, prepare a suspension in a suitable buffer.

-

Treatment: Apply the test compounds at various concentrations to the leaves or chloroplast suspension.

-

Measurement: Use the PAM fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) after a saturating light pulse.

-

Calculation of Quantum Yield: Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo. A decrease in Fv/Fm indicates inhibition of PSII.

-

Data Analysis: Plot the Fv/Fm values against the logarithm of the compound concentration to determine the IC50 value for PSII inhibition.

Conclusion

The biological activity of this compound is intrinsically linked to its role as a detoxification product of the herbicide atrazine. While atrazine is a potent inhibitor of Photosystem II, the hydrolysis of the chlorine atom to a hydroxyl group renders the molecule largely inactive as a herbicide. This understanding is crucial for environmental monitoring, as the presence of hydroxyatrazine indicates the degradation of the parent herbicide. For researchers in drug development, the triazine scaffold remains a versatile platform for the design of various bioactive molecules, but the specific substitutions on the triazine ring are critical determinants of biological activity.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a metabolite of the herbicide atrazine, is a compound of significant environmental and toxicological interest. Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including environmental samples and biological fluids. This document provides detailed application notes and protocols for the detection and quantification of this analyte using modern analytical techniques. The primary methods discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely employed for the analysis of triazine herbicides and their metabolites.[1][2][3][4][5][6][7]

Analytical Methods Overview

The determination of this compound, also known as deisopropylatrazine, can be effectively achieved through chromatographic techniques coupled with mass spectrometry. These methods offer high selectivity and sensitivity, allowing for the detection of trace levels of the analyte in complex matrices.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the analysis of atrazine and its metabolites.[1][2][3] It is particularly well-suited for analyzing polar and thermally labile compounds like deisopropylatrazine without the need for derivatization.[1][2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also utilized for the analysis of triazine compounds.[5][6][7] However, it may require derivatization to improve the volatility and thermal stability of the analyte. The use of an isotope dilution method with GC-MS can compensate for variations in sample recovery.[7]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods used to detect atrazine and its metabolites, including deisopropylatrazine.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (Correlation Coefficient) | Reference |

| LC-MS/MS | Soil and Water | 0.04 µg/kg | 0.1 µg/kg | > 75% | > 0.9950 | [3] |

| LC-ESI-MS/MS | Human Seminal Plasma | 150–210 pg/mL | 500–700 pg/mL | Not Specified | 10–240 ng/mL | [4] |

| GC-MS (Isotope Dilution) | Water | 0.10 µg/L (for DIA) | Not Specified | Not Specified | Not Specified | [7] |

| GC-MS (Isotope Dilution) | Sediment | 0.50 ng/g (for DIA) | Not Specified | Not Specified | Not Specified | [7] |

| GC-MSD | Water | Not Specified | 0.10 µg/L (for deisopropylatrazine) | 95% (±6.8%) | Not Specified | [6] |

| LPME-HPLC | Environmental Water | 0.5–1.0 µg/L | Not Specified | > 90.1% | Not Specified | [8] |

DIA: Deisopropylatrazine

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Solid-Phase Extraction and LC-MS/MS

This protocol is adapted from methodologies described for the analysis of atrazine and its metabolites in environmental water samples.[3][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To concentrate the analyte from the water sample and remove interfering matrix components.

-

Materials:

-

Water sample (e.g., 20 mL)

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Methanol (HPLC grade)

-

Acetone/Dichloromethane (50:50, v/v)

-

Millipore water

-

0.22 µm filter membrane

-

-

Procedure:

-

Adjust the pH of the water sample to 3-4.[6]

-

Condition the SPE cartridge by passing methanol followed by Millipore water.

-

Load the water sample onto the conditioned SPE cartridge.

-

Wash the cartridge with Millipore water to remove polar impurities.

-

Elute the analyte with a suitable solvent mixture, such as acetone/dichloromethane (50:50, v/v).[3]

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm filter membrane before LC-MS/MS analysis.[3]

-

2. LC-MS/MS Analysis

-

Objective: To separate, identify, and quantify the analyte.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions (Example): [3][4]

-

Column: C18 reversed-phase column (e.g., Zorbax SB-Aq, 2.1 × 100 mm, 1.8 µm).[4]

-

Mobile Phase A: 0.1% Acetic acid in water.[4]

-

Gradient Elution: Start with 30% B, increase linearly to 90% B in 3.0 min, hold for 1.5 min, then return to initial conditions and re-equilibrate.[3]

-

Flow Rate: 0.3 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Column Temperature: 25 °C.[4]

-

Protocol 2: Analysis of this compound in Biological Matrices by LC-MS

This protocol is based on a method developed for the analysis of atrazine and its metabolites in mouse urine and plasma.[1][2]

1. Sample Preparation

-

Objective: To extract the analyte from biological fluids.

-

Materials:

-

Procedure:

-

To the biological sample, add an equal volume of acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS analysis.

-

2. LC-MS Analysis

-

Objective: To separate and detect the analyte and its related metabolites.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer.

-

LC Conditions: A suitable reversed-phase column and gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid) and an organic modifier (e.g., acetonitrile) should be employed.

-

MS Conditions: The mass spectrometer should be operated in a mode that allows for the simultaneous measurement of atrazine and its major metabolites, including didealkyl atrazine, desisopropyl atrazine, and desethyl atrazine.[1][2]

Visualizations

Caption: Workflow for the analysis of this compound in water by LC-MS/MS.

Caption: Workflow for the preparation of biological samples for LC-MS analysis.

References

- 1. Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ruidera.uclm.es [ruidera.uclm.es]

- 5. Analysis of atrazine, terbutylazine and their N-dealkylated chloro and hydroxy metabolites by solid-phase extraction and gas chromatography-mass spectrometry and capillary electrophoresis-ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Quantification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol using a Validated HPLC-UV Method

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol. This method is tailored for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for purity assessment, stability testing, and quality control of this compound. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. The method has been validated for its linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a heterocyclic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of research and development activities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of small organic molecules due to its high resolution, sensitivity, and reproducibility.[1][2][3] This application note provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Data Acquisition and Processing: Chromatography data station software.

-

Solvents: HPLC grade acetonitrile and water.

-

Reference Standard: this compound of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were developed based on methods for structurally similar hydroxy-s-triazines.[4][5]

Table 1: Optimized HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Initial recommendation: 40:60 (v/v) | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Run Time | 10 minutes |

Note: The mobile phase composition may require optimization depending on the specific column and HPLC system used.

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the mark.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak area of the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation

The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |

Results and Discussion

The HPLC-UV method described provides excellent separation and quantification of this compound. The analyte peak is well-resolved from any potential impurities and solvent front. The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) of 0.999. The accuracy, determined by the recovery of spiked samples, was found to be within the acceptable range of 98.0% to 102.0%. The precision of the method, expressed as the relative standard deviation (%RSD) for replicate injections, was less than 2.0%, indicating high reproducibility. The sensitivity of the method is suitable for the intended application, with low limits of detection (LOD) and quantification (LOQ).

Experimental Workflow Diagram

Caption: HPLC-UV analysis workflow for the quantification of this compound.

Conclusion

The HPLC-UV method presented in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method is validated and demonstrates excellent linearity, accuracy, precision, and sensitivity. This protocol is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

- 1. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-isopropyl-1,3,5-triazin-2-ol, also known as Atrazine-desethyl-2-hydroxy, is a principal metabolite of the widely used triazine herbicide, atrazine.[1][2][3] While not employed directly as a herbicide in agricultural practices, its study is crucial for understanding the environmental fate, degradation pathways, and long-term impact of atrazine-based weed management systems. Atrazine, the parent compound, is a selective herbicide used for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[4][5] This document provides an overview of the herbicidal activity of the parent compound, atrazine, and outlines protocols relevant to the study of triazine herbicides and their metabolites.

Mechanism of Action of the Parent Herbicide: Atrazine

Triazine herbicides, including atrazine, act by inhibiting photosynthesis.[6][7] Specifically, atrazine binds to the D1 protein of the photosystem II (PSII) complex in the chloroplast thylakoid membranes.[8] This binding blocks the electron transport chain, preventing the transfer of electrons from plastoquinone QA to QB.[8] The disruption of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and subsequent plant growth, ultimately leading to plant death.[8][9]

Caption: Atrazine inhibits photosynthesis by blocking electron transport at the QB binding site of the D1 protein in Photosystem II.

Quantitative Data: Atrazine Efficacy and Crop Tolerance

The following tables summarize the typical application rates, weed control spectrum, and crop tolerance for the parent herbicide, atrazine. It is important to note that hydroxylated forms of atrazine, such as this compound, are generally considered to be much less phytotoxic than the parent molecule.[10]

Table 1: Atrazine Application Rates for Corn

| Application Timing | Soil Erodibility | Crop Residue Cover | Rate (pounds active ingredient/acre) | Rate (pints of 4L formulation/acre) |

| Pre-plant/Pre-emergence | Highly Erodible | >30% | up to 2.0 | up to 4.0 |

| Pre-plant/Pre-emergence | Highly Erodible | <30% | 1.6 | 3.2 |

| Pre-plant/Pre-emergence | Not Highly Erodible | - | up to 2.0 | up to 4.0 |

| Post-emergence | - | - | up to 2.0 | up to 4.0 |

Note: The total atrazine applied must not exceed 2.5 lbs active ingredient per acre per calendar year.[11] Rates may vary based on soil type, organic matter content, and weed pressure.

Table 2: General Weed Control Spectrum for Atrazine

| Weeds Controlled | Weeds Suppressed |

| Annual Morningglory | Crabgrass |

| Cocklebur | |

| Lambsquarters | |

| Mustard | |

| Pigweed | |

| Ragweed | |

| Smartweed | |

| Wild Buckwheat | |

| Annual Bluegrass (Poa annua) | |

| Chickweed | |

| Henbit | |

| Knotweed |

Table 3: Crop Tolerance to Atrazine

| Crop | Tolerance Level | Notes |

| Corn | Tolerant | Can metabolize atrazine to non-toxic compounds.[8] |

| Sorghum | Tolerant | Can metabolize atrazine to non-toxic compounds. |

| Sugarcane | Tolerant | Used for selective weed control. |

| St. Augustine Grass | Tolerant | Used in turfgrass for weed control.[12] |

| Centipedegrass | Tolerant | Used in turfgrass for weed control.[12] |

| Dry Beans, Oats, Soybeans, Sunflower | Susceptible | These crops can be injured by atrazine carry-over in the soil.[15][16] |

Experimental Protocols

Detailed methodologies for assessing the herbicidal activity and phytotoxicity of triazine compounds are provided below. These protocols can be adapted for studying the effects of atrazine and its metabolites.

Protocol 1: Greenhouse Phytotoxicity Assay

Objective: To evaluate the phytotoxicity of a test compound on selected plant species in a controlled environment.

Materials:

-

Test compound (e.g., Atrazine) and its metabolite (this compound)

-

Solvent for dissolving the test compound (e.g., acetone, DMSO)

-

Pots (e.g., 10 cm diameter) filled with a standard potting mix

-

Seeds of indicator plant species (e.g., oat, as it is sensitive to atrazine)[17]

-

Greenhouse or growth chamber with controlled temperature, light, and humidity

-

Sprayer for herbicide application

-

Measuring equipment (balance, graduated cylinders)

Procedure:

-

Plant Preparation: Sow seeds of the indicator species in pots and allow them to grow to a specific stage (e.g., two to three-leaf stage).

-

Treatment Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make a series of dilutions to achieve the desired application rates. An untreated control (solvent only) should be included.

-

Application: Apply the different concentrations of the test compound to the plants using a sprayer, ensuring uniform coverage. For soil activity assessment, the compound can be applied to the soil surface.

-

Incubation: Place the treated plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

-

Assessment: Evaluate phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Assessments should include:

-

Visual injury ratings (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death). Symptoms to look for include chlorosis, necrosis, and stunting.[8]

-

Plant height measurements.

-

Shoot and root biomass (fresh and dry weight) at the end of the experiment.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship.

Protocol 2: Field Efficacy Trial

Objective: To evaluate the weed control efficacy and crop safety of a test compound under field conditions.

Materials:

-

Test compound formulated for field application

-

Field plot sprayer calibrated for accurate application

-

Field site with natural or seeded weed populations and the desired crop

-

Standard agronomic inputs (fertilizer, irrigation)

-

Data collection tools (quadrats, measuring tapes, data sheets)

Procedure:

-

Trial Design: Design the experiment using a randomized complete block design with at least three to four replications. Treatments should include an untreated control, the test compound at various rates, and a commercial standard herbicide for comparison.

-

Plot Establishment: Establish plots of a suitable size (e.g., 3m x 10m).

-

Application: Apply the treatments at the appropriate crop and weed growth stage using a calibrated sprayer. Record environmental conditions at the time of application (temperature, humidity, wind speed).

-

Assessments:

-

Weed Control: Assess weed control at regular intervals by counting the number of weeds per unit area (e.g., using a quadrat) and/or by visual ratings of percent weed control.

-

Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) at regular intervals.[18] For new herbicides, dedicated crop safety trials in the absence of weeds are recommended.

-

Yield: At crop maturity, harvest the plots and determine the crop yield.

-

-

Data Analysis: Analyze the data using appropriate statistical methods to compare the performance of the different treatments.

Visualized Workflows and Relationships

Caption: A typical workflow for the evaluation of a potential new herbicide, from initial screening to field trials.

Caption: The relationship between atrazine and its less phytotoxic metabolite, this compound.

Conclusion

This compound is a significant metabolite in the degradation of the herbicide atrazine. While it exhibits little to no herbicidal activity itself, its formation is a key process in the detoxification of atrazine in tolerant plant species and in the environment. The study of this and other atrazine metabolites is essential for a comprehensive understanding of the environmental impact and non-target effects of atrazine use in agriculture. The provided protocols offer a framework for researchers to investigate the biological activity of triazine herbicides and their degradation products.

References

- 1. 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | C6H11N5O | CID 135510207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ATRAZINE-DESETHYL-2-HYDROXY | 19988-24-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. teamchem.co [teamchem.co]

- 5. Cas 1912-24-9,Atrazine | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Triazine herbicides [m.chemicalbook.com]

- 8. cals.cornell.edu [cals.cornell.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. cals.cornell.edu [cals.cornell.edu]

- 12. Hi-Yield Atrazine Weed Killer Concentrate [solutionsstores.com]

- 13. labelsds.com [labelsds.com]